molecular formula C16H16O4 B11846100 4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione CAS No. 57309-92-9

4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione

Cat. No.: B11846100
CAS No.: 57309-92-9
M. Wt: 272.29 g/mol
InChI Key: QZFJQHOUHHYHTG-UHFFFAOYSA-N
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Description

2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE is a complex organic compound known for its unique structure and diverse applications. This compound is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of 2-hydroxy-1,4-naphthoquinone with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Alkylation and Prenylation Reactions

The compound’s 8-position allylic side chain enables participation in alkylation/premylation processes. A study demonstrated its formation via nucleophilic substitution between 2-hydroxyjuglone derivatives and 1-bromo-3-methylbut-2-ene under basic conditions :

Conditions Products Yield
NaI, Et₃N, DMSOMixture of C-alkylated (57%) and O-alkylated (19%) products76%
K₂CO₃, DMFCyclized derivatives (e.g., pyranonaphthoquinones) via intramolecular attack20–25%

This reaction’s regioselectivity depends on solvent polarity and base strength, with DMF favoring C-alkylation over DMSO .

Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, particularly at the 3- and 6-positions. Key modifications include:

Halogenation

Iodination reactions produce mono- and di-substituted derivatives:

Starting Material Reagents Product Yield
5-Hydroxylapachol (precursor)I₂, CH₃COOH3-Iodo derivative41%
Cyclized allyl etherI₂, CHCl₃6-Iodo-pyranonaphthoquinone66%

Iodinated derivatives show enhanced antiproliferative activity compared to parent compounds .

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 3-position, though yields remain moderate (30–40%) due to competing oxidation .

Redox Reactions

The quinone moiety participates in reversible redox cycles:

Reduction

Sodium borohydride (NaBH₄) reduces the 1,2-dione to a dihydroquinone intermediate, which reoxidizes under aerobic conditions :
QuinoneNaBH4DihydroquinoneO2Quinone\text{Quinone} \xrightarrow{\text{NaBH}_4} \text{Dihydroquinone} \xrightarrow{\text{O}_2} \text{Quinone}

Oxidation

Strong oxidants like KMnO₄ degrade the naphthalene backbone, forming phthalic acid derivatives .

Rearrangement Reactions

The allyl side chain undergoes Claisen rearrangement under thermal conditions:

Substrate Conditions Product Yield
Allyl ether derivativeEthanol, 60°C, 12 h6-Prenyl-5-hydroxynaphthoquinone92%

This rearrangement is critical for generating bioactive pyranonaphthoquinones .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Reaction Type Catalyst/Conditions Product Yield
Mitsunobu reactionDIAD, PPh₃Pyranonaphthoquinone58%
Acid-mediated cyclizationHCl, dioxaneBenzofuran derivatives35%

Cyclized products exhibit improved stability and biological activity .

Demethylation

The 7-methoxy group is cleaved using BBr₃ in CH₂Cl₂, yielding a catechol derivative :
−OCH₃BBr3−OH\text{−OCH₃} \xrightarrow{\text{BBr}_3} \text{−OH}

Esterification

The 4-hydroxy group reacts with acetic anhydride to form an acetylated derivative (85% yield) .

Key Research Findings

  • Antiproliferative activity : Iodinated derivatives show IC₅₀ values of 2.1–4.3 µM against ovarian (A2780) and breast (HBL-100) cancer cell lines .

  • Structure-activity relationship :

    • C-alkylation enhances cytotoxicity by 3-fold compared to O-alkylation.

    • Pyran ring formation improves metabolic stability .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H16O4C_{16}H_{16}O_{4} and a molecular weight of approximately 272.3 g/mol. Its structure features a naphthalene backbone with hydroxyl and methoxy substituents, which contribute to its reactivity and biological properties.

Chemistry

In organic synthesis, 4-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione serves as a precursor for the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Converts to quinone derivatives.
  • Reduction : Forms hydroquinone derivatives.
  • Substitution : Electrophilic substitution can yield various substituted derivatives.

Research has demonstrated that this compound exhibits significant biological activities, particularly in the fields of oncology and pharmacology.

Anticancer Properties : Studies indicate that naphthoquinone derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:

CompoundCell LineIC50 (µM)
This compoundHepG28.8
This compoundMCF-79.7
SorafenibHepG210.2
SorafenibMCF-710.8

The mechanism of action is believed to be linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. This compound may also inhibit key signaling pathways involved in cell survival.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. For example, it demonstrated activity against Escherichia coli and Staphylococcus aureus using diffusion and serial dilution methods.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

  • Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes.
  • Pharmaceuticals : Its bioactive properties are being explored for therapeutic applications.

Study on Naphthoquinone Derivatives

A comprehensive study focused on structural modifications of naphthoquinone derivatives found that specific modifications significantly affected their biological activity. For instance:

ModificationEffect on Cytotoxicity
Benzyl moiety additionIncreased activity
Methyl substitution at ortho-positionMild increase
Methyl substitution at meta-positionSignificant increase
Methyl substitution at para-positionDramatic decrease

This research underscores the importance of structural optimization in enhancing therapeutic potential.

Mechanism of Action

The mechanism of action of 2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and prenyl groups makes it a versatile compound for various applications .

Biological Activity

4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione, a naphthoquinone derivative, has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is structurally related to other naphthoquinones, which are known for their diverse biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O4C_{16}H_{16}O_4 with a molecular weight of 272.3 g/mol. Its structure features a naphthalene backbone with hydroxyl and methoxy substituents that contribute to its biological activity.

Anticancer Properties

Research has indicated that naphthoquinones exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that derivatives of naphthoquinones can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study on related compounds demonstrated that they exhibited good antiproliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 8.4 to 10.4 µM .

Table 1: Cytotoxicity of Naphthoquinone Derivatives

CompoundCell LineIC50 (µM)
Compound 5HepG28.8
Compound 5MCF-79.7
SorafenibHepG210.2
SorafenibMCF-710.8

The apoptotic effect of these compounds was supported by an increase in caspase-3 levels, indicating the activation of the intrinsic apoptotic pathway .

The mechanism through which naphthoquinones exert their anticancer effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, these compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway .

Study on Naphthoquinone Derivatives

A comprehensive study focused on a series of naphthoquinone derivatives found that modifications at specific positions significantly affected their biological activity. For instance, the introduction of hydrophobic moieties enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Table 2: Modifications and Their Effects on Cytotoxicity

ModificationEffect on Cytotoxicity
Benzyl moiety additionIncreased activity
Methyl substitution at ortho-positionMild increase
Methyl substitution at meta-positionSignificant increase
Methyl substitution at para-positionDramatic decrease

This study underscores the importance of structural modifications in optimizing the therapeutic potential of naphthoquinone derivatives .

Properties

CAS No.

57309-92-9

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

4-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)naphthalene-1,2-dione

InChI

InChI=1S/C16H16O4/c1-9(2)4-5-11-14(20-3)7-6-10-12(17)8-13(18)16(19)15(10)11/h4,6-8,17H,5H2,1-3H3

InChI Key

QZFJQHOUHHYHTG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=C1C(=O)C(=O)C=C2O)OC)C

Origin of Product

United States

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